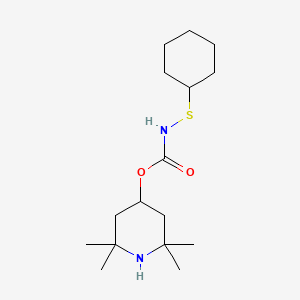![molecular formula C10H11N3O B14576817 N-{3-[(2-Cyanoethyl)amino]phenyl}formamide CAS No. 61679-32-1](/img/structure/B14576817.png)
N-{3-[(2-Cyanoethyl)amino]phenyl}formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(2-Cyanoethyl)amino]phenyl}formamide is an organic compound that features a formamide group attached to a phenyl ring, which is further substituted with a cyanoethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-Cyanoethyl)amino]phenyl}formamide typically involves the reaction of 3-nitroaniline with acrylonitrile to form 3-(2-cyanoethyl)aniline. This intermediate is then subjected to formylation using formic acid or formic anhydride to yield the final product. The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-Cyanoethyl)amino]phenyl}formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{3-[(2-Cyanoethyl)amino]phenyl}formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{3-[(2-Cyanoethyl)amino]phenyl}formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethylamino group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The formamide group may also participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(2-Hydroxyethyl)amino]phenyl}formamide
- N-{3-[(2-Methoxyethyl)amino]phenyl}formamide
- N-{3-[(2-Aminoethyl)amino]phenyl}formamide
Uniqueness
N-{3-[(2-Cyanoethyl)amino]phenyl}formamide is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. This group can participate in specific interactions that are not possible with hydroxyl, methoxy, or amino groups, making this compound particularly valuable in certain applications.
Properties
CAS No. |
61679-32-1 |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-[3-(2-cyanoethylamino)phenyl]formamide |
InChI |
InChI=1S/C10H11N3O/c11-5-2-6-12-9-3-1-4-10(7-9)13-8-14/h1,3-4,7-8,12H,2,6H2,(H,13,14) |
InChI Key |
UCTRSYSAQQXIGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC=O)NCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Methylsulfanyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14576740.png)
![4-Bromo-2-[(methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B14576748.png)
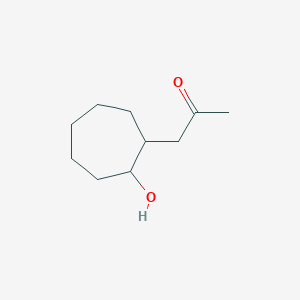
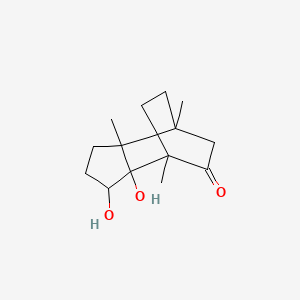
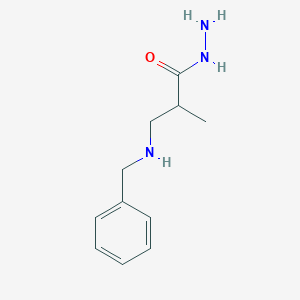
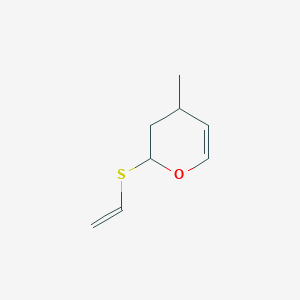
![Pyrazinecarbothioamide, 6-(diethylamino)-N-[(diethylamino)methyl]-](/img/structure/B14576786.png)
![(3S,4S)-3-Chloro-4-[2-(morpholin-4-yl)phenyl]-1-phenylazetidin-2-one](/img/structure/B14576789.png)
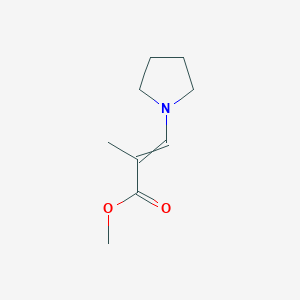
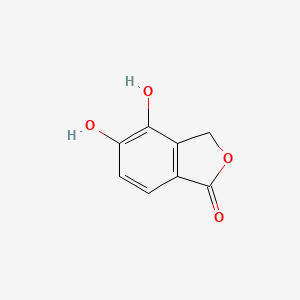
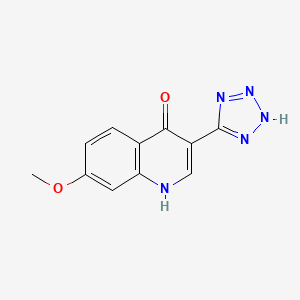
![Silane, trimethyl[(5-methyl-2-furanyl)oxy]-](/img/structure/B14576805.png)

